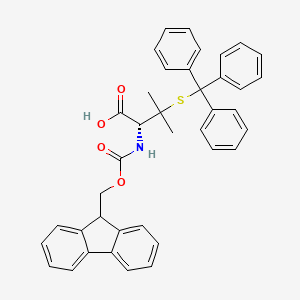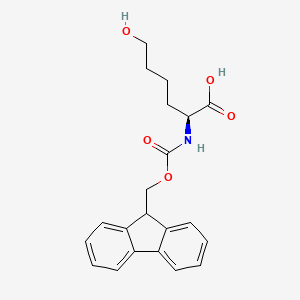
Fmoc-Gly-(Dmb)Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-(Dmb)Gly-OH is a chemical compound that is widely used in scientific research for its diverse applications. This compound is a derivative of glycine and is commonly used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Peptide Synthesis
“Fmoc-Gly-(Dmb)Gly-OH” is used in the synthesis of peptides . It’s an excellent reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Preventing Aggregation During Chain Assembly
The use of “Fmoc-Gly-(Dmb)Gly-OH” prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Preventing Aspartimide Formation
“Fmoc-Gly-(Dmb)Gly-OH” can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Promoting Cyclization of Gly-Containing Peptides
This compound helps promote cyclization of Gly-containing peptides .
Construction of Antibody-Drug Conjugates (ADCs)
“Fmoc-Gly-(Dmb)Gly-OH” is a lysosomally cleavable linker used in the construction of antibody-drug conjugates (ADCs) .
Enhancing Synthetic Efficiency in Fmoc SPPS
“Fmoc-Gly-(Dmb)Gly-OH” offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Mécanisme D'action
Target of Action
Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .
Mode of Action
Fmoc-Gly-(Dmb)Gly-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Gly-(Dmb)Gly-OH is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.
Pharmacokinetics
For instance, its solubility can affect its ability to interact with the peptide chains .
Result of Action
The result of Fmoc-Gly-(Dmb)Gly-OH’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .
Action Environment
The action of Fmoc-Gly-(Dmb)Gly-OH can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCBQMDTSVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-(Dmb)Gly-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


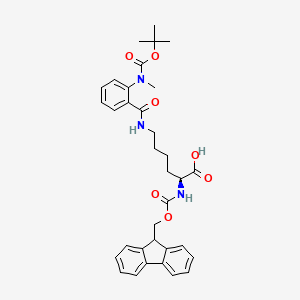
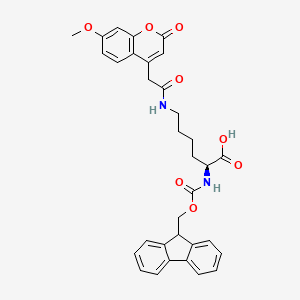
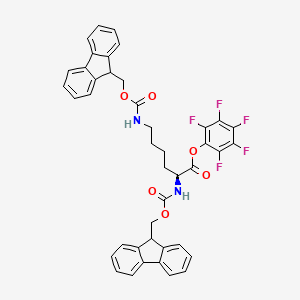

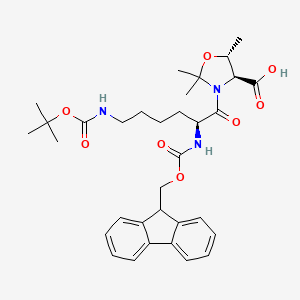
![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)



